molecular formula C8H17N3O2S B1344347 Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester CAS No. 331779-96-5

Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester

Cat. No.: B1344347
CAS No.: 331779-96-5
M. Wt: 219.31 g/mol
InChI Key: DOOZXVIPVZDJLE-UHFFFAOYSA-N
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Description

Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C8H17N3O2S and its molecular weight is 219.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Pharmacokinetics

The compound’s boiling point is predicted to be 244.5±19.0 °C, and its density is predicted to be 0.957±0.06 g/cm3 . These properties may influence its bioavailability. Further pharmacokinetic studies are required to provide a detailed profile of this compound.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . .

Properties

IUPAC Name

tert-butyl N-[2-(carbamothioylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2S/c1-8(2,3)13-7(12)11-5-4-10-6(9)14/h4-5H2,1-3H3,(H,11,12)(H3,9,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOZXVIPVZDJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-benzoyl-N′-(2-t-butyloxycarbonylaminoethyl)thiourea (1.50 g, 0.44 mmol) was suspended in aqueous sodium hydroxide solution (22 mL, 2.0 M) and heated to 50° C. with stirring for 1 hour, which resulted in dissolution of starting material and consequent formation of precipitate. Reaction mixture was extracted with ethyl. acetate and the organic layer was dried over sodium sulfate and concentrated under reduced pressure to afford solid residue of title product (1.01 g), which was used for next step without further purification. 1H NMR (CDCl3/CD3OD) δ 1.40 (s, 9H), 3.20 (m, 4H), 3.55 (m, 2H).
Name
N-benzoyl-N′-(2-t-butyloxycarbonylaminoethyl)thiourea
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step Two

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